2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4-methyl-1,3-oxazole with a carboxylating agent to introduce the carboxylic acid group at the 5-position. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and carboxylation processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative, while esterification with an alcohol produces an ester derivative.
Scientific Research Applications
2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound’s derivatives can be investigated for their biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloromethyl-4-methyl-1,3-oxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
4-Methyl-1,3-oxazole-5-carboxylic acid: Lacks the chloromethyl group, which limits its ability to undergo nucleophilic substitution reactions.
2-(Chloromethyl)-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
Uniqueness: 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of all three functional groups (chloromethyl, methyl, and carboxylic acid) on the oxazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-5(6(9)10)11-4(2-7)8-3/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIXFQFTWSHAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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